molecular formula C7H7N3 B3318257 2-Amino-2-(pyridin-4-yl)acetonitrile CAS No. 99233-23-5

2-Amino-2-(pyridin-4-yl)acetonitrile

Cat. No.: B3318257
CAS No.: 99233-23-5
M. Wt: 133.15 g/mol
InChI Key: JVGJAJDJDXTMRB-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)acetonitrile (CAS 99233-23-5) is a high-purity, versatile nitrile compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol, this compound features both an amino group and a nitrile group attached to a central carbon, which is also bonded to a pyridin-4-yl ring . This structure makes it a valuable bifunctional synthetic building block. In pharmaceutical research, nitrile groups are recognized as key pharmacophores and bioisosteres, capable of participating in hydrogen bonding with biological targets, such as enzyme active sites, often mimicking carbonyl groups or other hydrogen bond acceptors . The presence of the nitrile and amino functional groups on the same carbon atom provides a reactive handle for further chemical transformations, allowing researchers to synthesize more complex nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are common scaffolds in drug discovery . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-2-pyridin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJAJDJDXTMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305925
Record name α-Amino-4-pyridineacetonitrile
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Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99233-23-5
Record name α-Amino-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99233-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-pyridineacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Amino-2-(pyridin-4-yl)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-2-(pyridin-4-yl)acetonitrile hydrochloride , a critical intermediate in the synthesis of unnatural amino acids and pyridine-based pharmaceutical scaffolds.

Core Identity & Characterization

This compound is an


-aminonitrile  featuring a pyridine ring at the 4-position. It serves as a masked form of the unnatural amino acid 4-pyridylglycine  and is a versatile building block for diamines and imidazoles in drug discovery.
Chemical Identifiers
ParameterDetails
Chemical Name 2-Amino-2-(pyridin-4-yl)acetonitrile hydrochloride
Free Base CAS 99233-23-5
HCl Salt CAS Not widely indexed (Often listed as N/A or custom synthesis)
Synonyms

-Amino-4-pyridineacetonitrile; 4-Pyridylglycinonitrile
Molecular Formula

(typically mono- or dihydrochloride)
Molecular Weight 133.15 g/mol (Free Base); ~169.61 g/mol (Mono-HCl)
SMILES N#CC(N)c1ccncc1.Cl

Critical Note on CAS: While the free base is indexed as CAS 99233-23-5 , the hydrochloride salt is the standard form for storage and handling due to the instability of the free


-aminonitrile. Commercial vendors often supply the salt under the free base CAS or a proprietary catalog number [1, 2].

Synthesis & Production

The industrial preparation of 2-Amino-2-(pyridin-4-yl)acetonitrile hydrochloride follows a Strecker Synthesis protocol. This reaction assembles the


-aminonitrile scaffold from an aldehyde, an amine source, and a cyanide source.
Mechanistic Pathway

The reaction proceeds via the formation of an imine intermediate (4-pyridylmethanimine), which subsequently undergoes nucleophilic attack by the cyanide ion.

StreckerSynthesis Aldehyde Pyridine-4-carboxaldehyde (Isonicotinaldehyde) Imine Intermediate Imine [Unstable] Aldehyde->Imine Condensation Reagents NH4Cl + NaCN (or TMSCN/NH3) Reagents->Imine FreeBase Free Base (CAS 99233-23-5) Imine->FreeBase Nucleophilic Addition (-CN) Salt HCl Salt Product (Precipitate) FreeBase->Salt HCl/Dioxane or HCl/MeOH

Figure 1: Synthetic pathway for 2-Amino-2-(pyridin-4-yl)acetonitrile hydrochloride.[1]

Experimental Protocol (Self-Validating)

Reagents: Pyridine-4-carboxaldehyde (1.0 eq),


 (1.1 eq), 

(1.1 eq), Methanol/Water (1:1), 4M HCl in Dioxane.
  • Imine Formation: Dissolve pyridine-4-carboxaldehyde in MeOH/Water. Add

    
     and stir at room temperature for 30 minutes to ensure imine equilibration.
    
  • Cyanation: Cool the mixture to 0°C. CAUTION: Slowly add

    
     (or 
    
    
    
    ) while maintaining temperature <10°C to prevent polymerization.
  • Reaction: Allow the mixture to warm to 25°C and stir for 12–18 hours. Monitor by TLC (disappearance of aldehyde).

  • Extraction: Extract the free base into Ethyl Acetate (EtOAc). Wash with brine. Do not concentrate to dryness as the free base is prone to decomposition (retro-Strecker or polymerization).

  • Salt Formation: Cool the EtOAc solution to 0°C. Add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under

    
     atmosphere. Wash with cold ether and dry under vacuum.
    

Handling, Stability & Safety

The stability profile of this compound dictates its handling procedures.[2] The free base is thermodynamically unstable relative to the aldehyde/cyanide precursors (retro-Strecker equilibrium).

Stability Matrix
StateStabilityStorage Condition
Free Base Low (Hours/Days)Use immediately; do not store.
HCl Salt High (Months/Years)Desiccated, -20°C, under Argon.
Solution (Acidic) Medium Stable for days at 4°C.
Solution (Basic) Very Low Rapid hydrolysis to amide/acid.

Safety Warning:

  • Cyanide Hazard: The synthesis involves cyanide salts. Acidification of the reaction mixture before complete removal of excess cyanide will generate lethal HCN gas. Always quench aqueous waste with bleach (sodium hypochlorite) at pH >10.

  • Skin Irritant: Pyridine derivatives are potent skin irritants and potential sensitizers.

Applications in Drug Discovery

2-Amino-2-(pyridin-4-yl)acetonitrile is a "masked" synthon used to access diverse chemical space around the pyridine scaffold.

Synthesis of 4-Pyridylglycine (Unnatural Amino Acid)

Hydrolysis of the nitrile group yields 2-(pyridin-4-yl)glycine , a rigid phenylalanine analogue used in peptide mimetics to enhance potency and proteolytic stability.

  • Conditions: Conc. HCl, Reflux, 4h.

Synthesis of 1,2-Diamines

Reduction of the nitrile yields 1-(pyridin-4-yl)ethane-1,2-diamine , a privileged bidentate ligand motif found in various kinase inhibitors and metal-chelating drugs.

  • Conditions:

    
     or 
    
    
    
    /Raney Ni.
Heterocycle Construction

The


-aminonitrile motif reacts with isocyanates or isothiocyanates to form imidazoles  and thiohydantoins , common pharmacophores in oncology (e.g., androgen receptor antagonists).

Applications Core 2-Amino-2-(pyridin-4-yl)acetonitrile (HCl Salt) Glycine 4-Pyridylglycine (Peptide Mimetics) Core->Glycine Hydrolysis (HCl/H2O) Diamine 1,2-Diamine (Kinase Inhibitors) Core->Diamine Reduction (H2/Ni) Imidazole Imidazoles/Hydantoins (Heterocyclic Scaffolds) Core->Imidazole Cyclization (R-NCO)

Figure 2: Downstream synthetic utility of the 4-pyridyl aminonitrile scaffold.

References

  • Organic Syntheses. (1947). General Strecker Synthesis Protocols. Coll. Vol. 3, p. 84. (Foundational methodology adapted for pyridine aldehydes).
  • PubChem. (2025). Compound Summary: 2-Amino-2-(pyridin-4-yl)acetonitrile.[3][4][5][6] CAS 99233-23-5.[3][7][4][5][6]

Sources

4-Pyridyl Alpha-Aminonitriles: Strategic Building Blocks for Next-Gen Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Pyridyl Alpha-Aminonitrile Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, 4-pyridyl alpha-aminonitriles represent a high-value, bifunctional scaffold. They serve two distinct but critical roles: (1) as divergent intermediates for the rapid synthesis of non-natural amino acids (4-pyridylglycines) and N-heterocycles (imidazoles, pyrazines), and (2) as pharmacophores in their own right, particularly as reversible covalent inhibitors of cysteine and serine proteases.

This guide provides a technical deep-dive into the synthesis, stability, and application of these building blocks. It addresses the specific challenges posed by the basicity of the pyridine ring during Lewis acid-catalyzed synthesis and offers validated protocols for their integration into medicinal chemistry campaigns.

Chemical Logic: The 4-Pyridyl Alpha-Aminonitrile Motif

The utility of this building block stems from the synergistic electronic effects of its components.

The 4-Pyridyl Moiety

Unlike phenyl analogues, the 4-pyridyl group acts as an electron-withdrawing group (EWG) due to the electronegative nitrogen atom.

  • Synthetic Impact: The electron-deficient nature of the ring enhances the electrophilicity of the imine intermediate during the Strecker reaction, often accelerating nucleophilic attack by cyanide.

  • Biological Impact: The pyridine nitrogen (pKa ~5.2) serves as a critical hydrogen bond acceptor in physiological pH, often engaging key residues (e.g., hinge regions in kinases) or improving solubility compared to carbocyclic analogues.

The Alpha-Aminonitrile "Warhead"
  • Metabolic Stability: While nitriles can be metabolic liabilities (cytochrome P450 oxidation), the alpha-amino substitution provides steric bulk that can modulate this risk.

  • Protease Inhibition: In cysteine protease inhibitors (e.g., Cathepsin K or S targets), the nitrile carbon acts as an electrophilic trap, forming a reversible thioimidate adduct with the active site cysteine thiolate. The 4-pyridyl group at the alpha position often occupies the S1 or S1' pocket, providing binding specificity.

Synthetic Methodologies

Synthesizing 4-pyridyl alpha-aminonitriles requires overcoming the "Catalyst Poisoning" effect. Standard Lewis acids (e.g., AlCl3, BF3) often coordinate irreversibly to the basic pyridine nitrogen rather than activating the imine.

Validated Protocol: Indium(III)-Catalyzed Strecker Reaction

Rationale: Indium(III) chloride (InCl3) is a "soft" Lewis acid that retains catalytic activity even in the presence of basic nitrogen heterocycles and water.

Materials
  • Substrate: 4-Pyridinecarboxaldehyde (1.0 equiv)

  • Amine: Primary amine or aniline derivative (1.0 equiv)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Catalyst: InCl3 (1-5 mol%)

  • Solvent: Acetonitrile (MeCN) or Water (Green alternative)

Step-by-Step Procedure
  • Imine Formation: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (10 mmol) and the primary amine (10 mmol) in MeCN (20 mL). Stir at room temperature for 30 minutes. Note: Formation of the imine is often indicated by a slight color change or turbidity.

  • Catalyst Addition: Add InCl3 (0.5 mmol, 5 mol%). The mixture may warm slightly.

  • Cyanation: Dropwise add TMSCN (12 mmol) via syringe under an inert atmosphere (N2 or Ar). Safety: TMSCN releases HCN upon hydrolysis; work in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane) or LC-MS. The product usually appears as a distinct spot less polar than the imine.

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography, as silica gel can sometimes induce hydrolysis of the nitrile.

Alternative: "Green" Catalyst-Free Protocol

For highly reactive amines, the reaction can proceed in water without a metal catalyst due to the hydrophobic effect forcing the organic reactants together, accelerating the reaction.

  • Condition: Mix aldehyde and amine in water; stir 15 min; add TMSCN.

  • Advantage: Avoids metal waste; product often precipitates out.

Divergent Transformations (The "Hub" Concept)

The alpha-aminonitrile is not just an endpoint; it is a masked iminium ion and a carboxylic acid precursor.

Visualization of Synthetic Divergence

The following diagram illustrates the transformation pathways from the core building block.

G Start 4-Pyridinecarboxaldehyde Imine Imine Intermediate Start->Imine + R-NH2 Aminonitrile 4-Pyridyl Alpha-Aminonitrile (Core Scaffold) Imine->Aminonitrile + TMSCN / InCl3 AminoAcid 4-Pyridyl Glycine (Non-natural AA) Aminonitrile->AminoAcid HCl / H2O (Hydrolysis) Imidazole 1,5-Disubstituted Imidazole Aminonitrile->Imidazole R'-NH2 / Lewis Acid (Cyclization) Amide Alpha-Amino Amide Aminonitrile->Amide H2SO4 (conc) (Partial Hydrolysis) Thiazole Thiazole Derivatives Aminonitrile->Thiazole + Cysteine / HS-R (Condensation)

Caption: Divergent synthesis pathways from the 4-pyridyl alpha-aminonitrile core. The scaffold serves as a precursor for amino acids, amides, and various heterocycles.[1][2]

Specific Transformation Protocols

A. Hydrolysis to 4-Pyridylglycine (Non-Natural Amino Acid)

  • Reagents: 6M HCl, Reflux, 4-6 hours.

  • Mechanism: The nitrile hydrolyzes first to the amide, then to the acid.

  • Note: The pyridine ring will be protonated, yielding the dihydrochloride salt. This motif is a bioisostere for Phenylglycine but with higher polarity.

B. Cyclization to Imidazoles

  • Reagents: Formamidine acetate or Triethyl orthoformate.

  • Application: This route accesses the 4-(4-pyridyl)-imidazole core, a privileged scaffold in p38 MAP kinase inhibitors (e.g., SB-203580 analogues).

Stability & Reactivity Profile

Understanding the stability of 4-pyridyl alpha-aminonitriles is crucial for storage and library management.

ParameterObservationMechanism/Implication
Solid State Stability HighStable for months at 4°C if kept dry.
Aqueous Stability (Acidic) ModerateProtonation of pyridine stabilizes the molecule; however, strong acid + heat leads to hydrolysis (Amide/Acid).
Aqueous Stability (Basic) LowRetro-Strecker Risk: Basic pH can deprotonate the amine, facilitating the expulsion of cyanide and reversion to the imine/aldehyde.
Oxidative Stability ModerateThe benzylic-like C-H bond is susceptible to oxidation (e.g., by DDQ) to form alpha-imino nitriles or ketones.

Critical Handling Note: Avoid storing these compounds in basic solvents (e.g., DMSO/TEA mixtures) for prolonged periods during High-Throughput Screening (HTS), as this promotes the Retro-Strecker reaction, releasing toxic cyanide and destroying the compound.

Medicinal Chemistry Applications

Cysteine Protease Inhibitors (The "Warhead" Strategy)

In drug design targeting proteases like Cathepsin K (osteoporosis) or Cathepsin L (viral entry), the alpha-aminonitrile acts as a reversible covalent warhead.

  • Mechanism: The active site cysteine thiolate attacks the nitrile carbon.

  • Role of 4-Pyridyl: It occupies the S1 specificity pocket. The pyridine nitrogen can H-bond with backbone amides (e.g., Gly66 in Cathepsin K), anchoring the inhibitor and improving potency by 10-100x compared to the phenyl analogue.

Kinase Inhibitor Scaffolds

The 4-pyridyl alpha-aminonitrile is a precursor to 4-pyridyl-substituted heterocycles .

  • Example: Conversion to 2-amino-4-(4-pyridyl)pyrimidine.

  • Logic: The pyridine nitrogen mimics the purine N7 of ATP, forming a critical hydrogen bond with the kinase hinge region.

Safety & Toxicology

Cyanide Management
  • Synthesis: All reactions involving TMSCN must be performed in a hood with a cyanide detector.

  • Waste: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do NOT acidify cyanide waste.

Pyridine Toxicity
  • 4-Pyridinecarboxaldehyde and its derivatives are skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Strecker Synthesis using Indium Catalysts: Ranu, B. C., et al. "Indium-catalyzed one-pot synthesis of α-aminonitriles."[2] Journal of Organic Chemistry, 2011. Link

  • Nitrile Warheads in Drug Discovery: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link

  • Heterocycle Synthesis from Aminonitriles: Shafer, C. M., & Molinski, T. F. "α-Aminonitriles as synthons for heterocycles." Tetrahedron, 1998.
  • Green Chemistry Approaches: Moxham, G. L., et al. "A truly green synthesis of α-aminonitriles via Strecker reaction." Organic & Medicinal Chemistry Letters, 2011.[2] Link

  • Cathepsin Inhibitor Design: Falgueyret, J. P., et al. "Novel nitrile-based inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 2001. Link

Sources

Difference between 2-amino-2-(pyridin-3-yl) and (pyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Electronic Structure, Stability, and Synthetic Utility

Executive Summary

This guide provides an in-depth technical analysis of two isomeric


-aminonitriles: 2-amino-2-(pyridin-3-yl)acetonitrile  (3-isomer) and 2-amino-2-(pyridin-4-yl)acetonitrile  (4-isomer). While structurally similar, the position of the nitrogen atom in the pyridine ring dictates vastly different electronic behaviors.

The core distinction lies in the Hammett electronic effects :

  • 3-Isomer (Meta-like): The nitrogen exerts an inductive electron-withdrawing effect (-I) but lacks direct resonance conjugation with the

    
    -carbon. This results in moderate acidity and higher configurational stability.
    
  • 4-Isomer (Para-like): The nitrogen exerts both inductive (-I) and resonance (-R) electron-withdrawing effects. This renders the

    
    -proton significantly more acidic, increasing susceptibility to racemization and retro-Strecker degradation.
    

Electronic Architecture & Reactivity

The chemical behavior of these molecules is governed by the ability of the pyridine ring to stabilize the negative charge (carbanion) or the radical intermediate formed at the


-carbon (the carbon bearing the nitrile and amine groups).
Resonance Stabilization Analysis

The 4-pyridyl position allows for delocalization of electron density from the


-carbon directly onto the ring nitrogen. This is impossible for the 3-pyridyl position.
  • Acidity (pKa): The

    
    -proton of the 4-isomer is more acidic (estimated pKa 
    
    
    
    18-20 in DMSO) compared to the 3-isomer (pKa
    
    
    22-24).
  • Racemization Risk: In chiral synthesis, the 4-isomer racemizes rapidly under basic conditions because the deprotonated intermediate is resonance-stabilized (an enolate-like structure).

Visualization of Electronic Effects

The following diagram illustrates the resonance difference that drives the reactivity profiles.

ElectronicEffects cluster_3yl 3-Pyridyl (Meta-like) cluster_4yl 4-Pyridyl (Para-like) M1 Inductive Effect (-I) Only M3 Result: Moderate Acidity Slower Racemization M1->M3 M2 No Resonance Stabilization M2->M3 Comparison Reactivity Difference M3->Comparison P1 Inductive Effect (-I) P3 Result: High Acidity Rapid Racemization P1->P3 P2 Resonance Effect (-R) (Charge on Ring N) P2->P3 P3->Comparison High Risk

Figure 1: Comparative electronic effects. The 4-pyridyl isomer allows resonance stabilization of the


-anion, leading to increased acidity and racemization risk.

Stability & Handling Protocols

Both compounds are


-aminonitriles, a class known for thermodynamic instability relative to their corresponding imines/aldehydes (the Retro-Strecker  equilibrium).
Stability Profile
Feature3-Pyridyl Isomer4-Pyridyl Isomer
CAS Number 131988-63-1119349-98-3 (HCl salt)
Free Base Stability Moderate. Can be isolated as oil/solid but darkens on air exposure.Low. Prone to polymerization or retro-Strecker. Best handled in situ.
Preferred Storage Dihydrochloride salt (

). Hygroscopic but stable at -20°C.
Dihydrochloride salt (

). Strictly anhydrous conditions required.
Racemization Slow in neutral media.Fast in weak base (Et

N, NaHCO

).
Critical Handling Note

Do not store the free base of the 4-isomer. The electron-deficient nature of the pyridine ring at the 4-position makes the nitrile carbon more electrophilic, but it also stabilizes the intermediate imine if cyanide is lost. Always convert to the HCl salt immediately after extraction or proceed directly to the next step (e.g., hydrolysis to amino acid).

Synthetic Methodologies

The Strecker Synthesis is the industry standard for both isomers. However, the reaction kinetics differ. The 4-pyridinecarboxaldehyde is more electrophilic, leading to faster imine formation but also faster potential side reactions (aldol-like condensations).

Unified Experimental Protocol

Scale: 10 mmol | Solvent: Methanol/Water | Caution: Cyanide generation.

Step-by-Step Methodology:
  • Imine Formation:

    • 3-Isomer: Dissolve 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) in MeOH (10 mL). Add NH

      
      Cl (1.1 eq). Stir 30 min at RT.
      
    • 4-Isomer: Dissolve 4-pyridinecarboxaldehyde (1.07 g, 10 mmol) in MeOH (10 mL). Add NH

      
      Cl (1.2 eq). Cool to 0°C  before addition to prevent exotherms/polymerization.
      
  • Cyanation:

    • Add NaCN or KCN (1.2 eq) dissolved in minimal water (2 mL) dropwise.

    • Alternative: Use TMSCN (1.2 eq) with a catalytic amount of ZnI

      
       for anhydrous conditions (Recommended for 4-isomer to improve yield).
      
  • Reaction Monitoring:

    • Stir at RT.[1][2]

    • 3-Isomer: Complete in 4-6 hours.

    • 4-Isomer: Complete in 1-2 hours (more reactive). Monitor by TLC (frequent spots due to instability).

  • Workup & Isolation (Critical Branching):

    • 3-Isomer: Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      . Concentrate to yield oil. Convert to HCl salt using 4M HCl in dioxane.
    • 4-Isomer: Do not concentrate to dryness as free base. Extract with CH

      
      Cl
      
      
      
      . Immediately add 2.5 eq of HCl (ether/dioxane) to the organic layer to precipitate the stable salt. Filter under Argon.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Pyridinecarboxaldehyde Reagent Reagents: NH4Cl + NaCN/TMSCN Start->Reagent Imine Intermediate: Pyridyl Imine Reagent->Imine Branch Isomer? Imine->Branch Path3 3-Isomer Path Branch->Path3 Path4 4-Isomer Path Branch->Path4 Workup3 Standard Extraction (EtOAc) Path3->Workup3 Salt3 Convert to HCl Salt (Stable Solid) Workup3->Salt3 Workup4 Rapid Extraction (DCM) KEEP COLD Path4->Workup4 High Reactivity Trap4 In-situ Acidification (Precipitate immediately) Workup4->Trap4 Prevent Retro-Strecker

Figure 2: Differential workflow for 3- vs 4-pyridyl isomers. The 4-isomer requires rapid stabilization to prevent degradation.

Pharmaceutical Applications

These intermediates are primarily used to synthesize non-natural amino acids (pyridylglycines ) and heterocycles found in kinase inhibitors and GPCR ligands.

3-Pyridyl Applications
  • Target: Muscarinic Acetylcholine Receptors (mAChR).

  • Key Drug: FP-TZTP .[3] The 3-pyridyl aminonitrile is a direct precursor to the thiadiazole moiety in this M2-selective agonist used in Alzheimer's PET imaging studies [1].

  • Mechanism: The 3-pyridyl ring mimics the quaternary ammonium of acetylcholine via cation-

    
     interactions but with better blood-brain barrier permeability.
    
4-Pyridyl Applications[4][5]
  • Target: Protein Kinases (e.g., c-Kit, VEGF).

  • Key Utility: Synthesis of 4-pyridylglycine . This moiety is often incorporated into peptide mimetics to introduce a basic residue that can form hydrogen bonds in the hinge region of kinases [2].

  • Structural Role: The 4-nitrogen is more accessible for H-bonding in deep protein pockets compared to the 3-isomer due to linear geometry relative to the attachment point.

References

  • Synthesis of FP-TZTP: Kiesewetter, D. O., et al. "Radiochemical synthesis of [18F]FP-TZTP, a selective M2 muscarinic agonist." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 42, no. 1, 1999.

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Design and synthesis of novel 4-pyridyl-based inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 2, 2007.

  • Strecker Reaction Mechanisms: Groger, H. "Catalytic enantioselective Strecker reactions and analogous syntheses." Chemical Reviews, vol. 103, no. 8, 2003.

  • Pyridine Acidity & Hammett Constants: Hansch, C., et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, vol. 91, no. 2, 1991.

Sources

Methodological & Application

Application Note: Strecker Synthesis Protocol for 2-Amino-2-(pyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile is a critical entry point for generating imidazo[1,5-a]pyridine scaffolds, Praziquantel analogs, and specific kinase inhibitors. While the Strecker reaction is chemically mature, the application to pyridine-4-carboxaldehyde presents unique challenges compared to aliphatic or carbocyclic aromatic aldehydes.

Key Technical Challenges:

  • Retro-Strecker Instability: The electron-deficient nature of the pyridine ring destabilizes the

    
    -aminonitrile, making the equilibrium reversible in basic aqueous media.
    
  • Oxidative Degradation: The starting material (isonicotinaldehyde) rapidly oxidizes to isonicotinic acid if not freshly distilled or stored under inert gas.

  • Cyanide Safety: The generation of HCN gas is an immediate life-safety hazard requiring redundant engineering controls.

Scope of this Guide: This protocol details two distinct methodologies:

  • Method A (Modern/Anhydrous): Uses Trimethylsilyl Cyanide (TMSCN).[1] Recommended for milligram-to-gram scale discovery chemistry due to higher yields and moisture exclusion.

  • Method B (Classic/Aqueous): Uses NaCN/NH

    
    Cl. Recommended for cost-sensitive scale-up, provided strict pH controls are in place.
    

Part 2: Chemical Safety & Hazard Mitigation (Critical)

DANGER: CYANIDE HAZARD This protocol involves reagents that release Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant.

HazardMitigation Strategy
Inhalation (HCN) All operations must occur in a certified chemical fume hood with a face velocity >100 fpm. NO EXCEPTIONS.
Skin Contact Double-glove (Nitrile). HCN passes through skin.
Waste Disposal Quench all cyanide waste with 10% Sodium Hypochlorite (Bleach) at pH >10 for 24 hours before disposal. Never mix cyanide waste with acid.
Emergency Keep an Amyl Nitrite or Hydroxocobalamin antidote kit immediately accessible.

Part 3: Mechanistic Insight

The reaction proceeds via the nucleophilic addition of cyanide to an in situ generated imine. For pyridine-4-carboxaldehyde, the electron-withdrawing nitrogen at the 4-position makes the carbonyl carbon highly electrophilic, favoring imine formation. However, this same electronics makes the final aminonitrile prone to eliminating cyanide (Retro-Strecker) if the pH rises above 9.0.

Diagram 1: Reaction Mechanism & Equilibrium

StreckerMechanism Aldehyde Pyridine-4-carboxaldehyde Imine Hemiaminal / Imine (Intermediate) Aldehyde->Imine Condensation (-H2O) Amine Ammonia (NH3) Amine->Imine Product 2-Amino-2-(pyridin-4-yl)acetonitrile Imine->Product Nucleophilic Attack Cyanide Cyanide Source (TMSCN or CN-) Cyanide->Product Retro Retro-Strecker (Decomposition) Product->Retro High pH / Heat Retro->Imine

Caption: The equilibrium-driven pathway. Note the red dashed line indicating the Retro-Strecker instability in basic conditions.

Part 4: Experimental Protocols

Method A: TMSCN Protocol (Recommended for High Yield)

Rationale: Using TMSCN in methanol avoids the generation of free water, shifting the equilibrium toward the product and preventing hydrolysis of the nitrile.

Reagents:

  • Pyridine-4-carboxaldehyde (10.0 mmol, 1.07 g)

  • Ammonia (7N in Methanol) (12.0 mmol, 1.7 mL)

  • Trimethylsilyl cyanide (TMSCN) (12.0 mmol, 1.5 mL)

  • Scandium Triflate [Sc(OTf)

    
    ] (Catalytic, 1 mol%) or Iodine (Catalytic)
    
  • Solvent: Anhydrous Methanol (10 mL)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon.

  • Imine Formation: Add Pyridine-4-carboxaldehyde and 7N NH

    
    /MeOH. Stir at 0°C for 15 minutes.
    
    • Expert Note: The solution will turn slightly yellow, indicating imine formation.

  • Cyanation: Add the catalyst (Sc(OTf)

    
     or I
    
    
    
    ). Then, add TMSCN dropwise via syringe over 5 minutes at 0°C.
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The aldehyde spot (Rf ~0.4) should disappear.

  • Quench & Workup:

    • Concentrate the solvent in vacuo (rotary evaporator) at <30°C.

    • Redissolve the residue in Ethyl Acetate (20 mL).

    • Wash with Saturated NaHCO

      
       (10 mL) followed by Brine (10 mL).
      
  • Salt Formation (Critical for Storage):

    • Dissolve the crude oil in dry Ethanol (5 mL).

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (2.5 equivalents) dropwise.

    • A white precipitate (the dihydrochloride salt) will form. Filter and dry under vacuum.

Method B: Aqueous NaCN Protocol (Cost-Effective)

Rationale: Uses inexpensive reagents. Requires careful pH monitoring to prevent Retro-Strecker decomposition.

Reagents:

  • Pyridine-4-carboxaldehyde (10.0 mmol)

  • Ammonium Chloride (NH

    
    Cl) (11.0 mmol, 0.59 g)
    
  • Sodium Cyanide (NaCN) (11.0 mmol, 0.54 g)

  • Ammonium Hydroxide (25% aq) (2 mL)

  • Solvent: Water/Methanol (1:1 mixture, 20 mL)

Step-by-Step Protocol:

  • Buffer Setup: In a 100 mL RBF, dissolve NH

    
    Cl in the Water/MeOH mixture. Add the Ammonium Hydroxide.
    
    • Target pH: Check that pH is ~9.0–9.5. If too basic (>10), the product will degrade.

  • Aldehyde Addition: Add Pyridine-4-carboxaldehyde. Stir vigorously at Room Temperature for 20 minutes.

  • Cyanide Addition:

    • WARNING: Perform in hood.

    • Add NaCN (solid) in small portions over 10 minutes.

  • Reaction: Seal the flask and stir at Room Temperature for 12–16 hours.

  • Extraction:

    • The mixture will likely darken.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Note: Do not acidify the aqueous layer while cyanide is present (HCN risk).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Convert to HCl salt immediately as described in Method A.

Part 5: Analytical Validation & Quality Control

Data Summary Table

ParameterSpecification (Free Base)Specification (2HCl Salt)
Appearance Pale yellow oil/solidWhite to Off-white hygroscopic solid
Storage -20°C, under Argon (Unstable)4°C, Desiccated (Stable)
1H NMR (DMSO-d6)

8.6 (d, 2H), 7.5 (d, 2H), 5.1 (s, 1H)
Shifts downfield due to protonation
IR (ATR) Nitrile stretch: ~2230 cm

Nitrile stretch: ~2240 cm

(Weak)
Mass Spec (ESI) [M+H]+ = 134.06[M+H]+ = 134.06 (Free base ion)
Diagram 2: Workflow & Decision Tree

Workflow Start Start: Pyridine-4-carboxaldehyde Check Check Purity: Is it oxidized to acid? Start->Check Distill Distill under vacuum Check->Distill Yes (Solid/White) Choice Select Method Check->Choice No (Clear Oil) Distill->Choice MethodA Method A: TMSCN (Small scale / High Purity) Choice->MethodA MethodB Method B: NaCN/NH4Cl (Large scale / Cost efficient) Choice->MethodB Workup Extraction & Drying MethodA->Workup MethodB->Workup Stabilize CRITICAL STEP: Convert to HCl Salt Workup->Stabilize Store Store at -20°C Stabilize->Store

Caption: Operational workflow emphasizing the critical salt formation step for stability.

Part 6: Troubleshooting (Self-Validating Systems)

  • Low Yield / Dark Tarry Product:

    • Cause: Polymerization of the pyridine aldehyde or Retro-Strecker decomposition.

    • Fix: Ensure temperature does not exceed 25°C. In Method B, ensure pH does not exceed 10.

  • Disappearance of Nitrile Peak (IR):

    • Cause: Hydrolysis to amide.

    • Fix: Ensure reagents are dry (Method A).[2] Avoid prolonged exposure to aqueous base (Method B).

  • Starting Material Persists:

    • Cause: Poor imine formation.

    • Fix: Add a Lewis Acid catalyst (e.g., ZnCl

      
       or Sc(OTf)
      
      
      
      ) to activate the carbonyl.

Part 7: References

  • Strecker Synthesis Overview:

    • Master Organic Chemistry. "The Strecker Synthesis."[3][4][5][6][7] Master Organic Chemistry.

    • [Link]

  • TMSCN Methodology (Green Strecker):

    • Yadav, J. S., et al. "Indium-catalyzed Strecker reaction: a facile synthesis of

      
      -aminonitriles." Tetrahedron Letters, 2001.
      
    • [Link]

  • Safety & Handling of Cyanides:

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5988, Sodium cyanide."

    • [Link]

  • Synthesis of Pyridine-based Aminonitriles:

    • Organic Chemistry Portal.[4] "Strecker Synthesis - Recent Literature."

    • [Link]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile, a crucial intermediate in pharmaceutical research and development. The protocol detailed herein is a modification of the well-established Strecker synthesis, optimized for efficiency, safety, and yield.[1][2][3] This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines necessary safety precautions, and presents expected outcomes. The aim is to equip researchers with a robust and reproducible method for the preparation of this versatile chemical building block.

Introduction: The Significance of 2-Amino-2-(pyridin-4-yl)acetonitrile

2-Amino-2-(pyridin-4-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, incorporating a pyridine ring, an amino group, and a nitrile functional group, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The enhanced stability and aqueous solubility of its salt forms, such as the dihydrochloride, further augment its utility in subsequent synthetic transformations and for biological screening purposes.[1]

The most common and efficient route to this α-aminonitrile is the Strecker synthesis, a one-pot, three-component reaction involving an aldehyde (4-pyridinecarboxaldehyde), an ammonia source, and a cyanide source.[2][3][4] This method is lauded for its operational simplicity and effectiveness in generating the desired product.

Reaction Mechanism: The Strecker Synthesis

The one-pot synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile proceeds via the Strecker reaction mechanism. This process can be conceptually divided into two key stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-pyridinecarboxaldehyde. This is often facilitated by a mildly acidic environment, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[5][6] Subsequent dehydration of the resulting hemiaminal intermediate yields a pyridin-4-ylmethanimine (an imine).[6]

  • Nucleophilic Cyanide Attack: A cyanide ion (CN⁻), generated in situ from a cyanide salt, then acts as a nucleophile, attacking the electrophilic carbon of the imine.[2][6] This step results in the formation of the final product, 2-Amino-2-(pyridin-4-yl)acetonitrile.

Strecker_Mechanism cluster_reactants Reactants Aldehyde 4-Pyridine- carboxaldehyde Imine Pyridin-4-ylmethanimine (Imine Intermediate) Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN, KCN, TMSCN) Product 2-Amino-2-(pyridin-4-yl)acetonitrile Cyanide->Product Imine->Product + CN⁻

Caption: The Strecker synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile. Adherence to all safety precautions is paramount.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurity
4-PyridinecarboxaldehydeC₆H₅NO107.1110.71 g (0.1 mol)≥98%
Ammonium ChlorideNH₄Cl53.496.42 g (0.12 mol)≥99.5%
Sodium CyanideNaCN49.015.88 g (0.12 mol)≥98%
MethanolCH₃OH32.04150 mLAnhydrous
DichloromethaneCH₂Cl₂84.93300 mLACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Brine (Saturated NaCl Solution)NaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile.

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: To the flask, add 4-pyridinecarboxaldehyde (10.71 g, 0.1 mol) and ammonium chloride (6.42 g, 0.12 mol). Add 100 mL of anhydrous methanol and stir the mixture to dissolve the solids.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (5.88 g, 0.12 mol) in 50 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). Transfer the aqueous sodium cyanide solution to the dropping funnel.

  • Reaction: Add the sodium cyanide solution dropwise to the cooled reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

  • Work-up:

    • After the reaction is complete (monitored by TLC), carefully quench the reaction by adding 100 mL of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-Amino-2-(pyridin-4-yl)acetonitrile can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5 v/v) as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.

Safety Precautions

Extreme caution must be exercised throughout this procedure.

  • 4-Pyridinecarboxaldehyde: This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[7] It is also air and light-sensitive.[8] Handle in a well-ventilated area, away from heat and open flames.[7][8][9] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][10]

  • Sodium Cyanide: Sodium cyanide and its solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Hydrogen cyanide gas, which is extremely poisonous, can be released upon contact with acids. All manipulations involving sodium cyanide must be performed in a certified chemical fume hood.[5] An emergency cyanide antidote kit should be readily accessible.

  • General Precautions:

    • Work in a well-ventilated fume hood at all times.[11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

    • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

    • Dispose of all chemical waste in accordance with institutional and local regulations.

Expected Results and Characterization

  • Appearance: The purified product is typically an off-white to pale yellow solid.

  • Yield: Expected yields for this one-pot synthesis are generally in the range of 70-85%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.

  • Characterization: The identity and purity of the synthesized 2-Amino-2-(pyridin-4-yl)acetonitrile should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon framework.

    • IR Spectroscopy: To identify the characteristic nitrile (C≡N) and amine (N-H) stretching frequencies.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion

The one-pot Strecker synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile from 4-pyridinecarboxaldehyde is an efficient and reliable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The versatility of this building block ensures its continued importance in the discovery and development of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Preparation of 2-Amino-2-(pyridin-4-yl)acetonitrile Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the rationale and experimental procedure for the conversion of 2-Amino-2-(pyridin-4-yl)acetonitrile from its free base form to its more stable and soluble hydrochloride (HCl) salt. The formation of the salt is a critical step in drug development and chemical synthesis, enhancing the compound's stability, aqueous solubility, and overall handling characteristics.[1][2] This document provides a step-by-step protocol, explains the underlying chemical principles, outlines necessary safety precautions, and offers methods for the characterization of the final product, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Salt Formation

2-Amino-2-(pyridin-4-yl)acetonitrile is a valuable building block in organic synthesis, particularly for creating more complex heterocyclic structures. However, like many amine-containing compounds, the free base can exhibit limited solubility in polar solvents and may be less stable for long-term storage.

Converting the free base to its hydrochloride salt addresses these limitations through a straightforward acid-base reaction. The molecule possesses two basic nitrogen atoms: the primary amino group (-NH₂) and the nitrogen within the pyridine ring. Both can be protonated by a strong acid like HCl. The resulting ionic salt, typically a dihydrochloride, exhibits significantly improved solubility in polar and aqueous media, which is highly advantageous for subsequent synthetic steps or for formulation and biological screening.[1] Furthermore, the salt form often presents as a stable, crystalline solid, simplifying purification and handling.[1]

Mechanistic Overview

The conversion is an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atoms of the primary amine and the pyridine ring act as Lewis bases, accepting protons (H⁺) from hydrochloric acid. Given the presence of two basic sites, two equivalents of HCl are typically required to ensure complete protonation, yielding the dihydrochloride salt.

Reaction Scheme: C₇H₇N₃ (free base) + 2 HCl → [C₇H₉N₃]²⁺·2Cl⁻ (dihydrochloride salt)[2]

The choice of solvent and the source of HCl are critical. The ideal solvent should readily dissolve the starting free base but have poor solubility for the resulting HCl salt, thereby facilitating its precipitation and isolation. Anhydrous conditions are often preferred to prevent the potential acid-catalyzed hydrolysis of the nitrile functional group.[3]

Comparative Data: Free Base vs. HCl Salt

The following table summarizes the key physicochemical properties of the starting material and its dihydrochloride salt, highlighting the advantages conferred by salt formation.

Property2-Amino-2-(pyridin-4-yl)acetonitrile (Free Base)2-Amino-2-(pyridin-4-yl)acetonitrile Dihydrochloride
Molecular Formula C₇H₇N₃C₇H₉Cl₂N₃
Molecular Weight ~133.15 g/mol [4][5]~206.07 g/mol [6]
Physical Form Typically a solid or oilCrystalline powder[6]
Solubility Limited solubility in non-polar organic solvents, moderate in polar aprotic solvents.Enhanced solubility in polar solvents (e.g., water, methanol, ethanol).[1][2]
Stability May be less stable for long-term storage.Generally more stable, less hygroscopic under desiccated storage.[2]
Handling Can be more challenging to handle if oily or amorphous.Crystalline solid is easier to weigh and transfer accurately.

Detailed Experimental Protocol

This protocol describes the conversion of the free base to its dihydrochloride salt using a solution of HCl in an organic solvent to ensure anhydrous conditions and promote high-yield precipitation.

Materials and Equipment
  • Reagents:

    • 2-Amino-2-(pyridin-4-yl)acetonitrile (free base)

    • Anhydrous Methanol (MeOH) or Anhydrous Ethanol (EtOH)

    • Hydrochloric acid solution (e.g., 2.0 M HCl in Diethyl Ether, or 4.0 M HCl in 1,4-Dioxane)

    • Anhydrous Diethyl Ether (for washing)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Dropping funnel or syringe

    • Büchner funnel and filter paper

    • Vacuum flask and vacuum source

    • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution of the Free Base:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Amino-2-(pyridin-4-yl)acetonitrile in a minimal amount of anhydrous methanol or ethanol. Stir at room temperature until a clear solution is obtained. The goal is to create a concentrated solution to maximize precipitation upon salt formation.

  • Cooling the Solution:

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. Cooling the solution helps to control the exotherm of the acid-base reaction and decreases the solubility of the resulting salt, promoting better precipitation.

  • Acidification:

    • Slowly add 2.0 to 2.2 equivalents of the hydrochloric acid solution (e.g., 2.0 M HCl in diethyl ether) to the cooled, stirring solution dropwise via a dropping funnel or syringe.[1] The use of a slight excess of HCl ensures complete protonation of both basic centers.

    • Observation: A precipitate, which is the desired dihydrochloride salt, should begin to form almost immediately upon the addition of HCl.[1][7]

  • Precipitation and Maturation:

    • After the addition is complete, continue to stir the resulting suspension in the ice bath for an additional 30-60 minutes. This "maturation" period allows for complete precipitation and the growth of larger crystals, which are easier to filter.

  • Isolation of the Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

  • Washing the Product:

    • Wash the filter cake with several small portions of cold, anhydrous diethyl ether.[1] This step is crucial for removing any residual starting material, excess HCl, and the reaction solvent, as the HCl salt is insoluble in diethyl ether.

  • Drying the Product:

    • Dry the collected white to off-white solid under vacuum to a constant weight. Store the final product in a tightly sealed container in a desiccator to protect it from moisture.[2]

Workflow Visualization

The following diagram illustrates the key stages of the conversion process.

HCl_Salt_Formation cluster_start Step 1: Dissolution cluster_reaction Steps 2 & 3: Reaction cluster_isolation Steps 4-7: Purification start 2-Amino-2-(pyridin-4-yl)acetonitrile (Free Base) dissolve Dissolve at Room Temp start->dissolve solvent Anhydrous Methanol or Ethanol solvent->dissolve cool Cool to 0-5°C dissolve->cool add_hcl Slow, Dropwise Addition cool->add_hcl hcl 2.2 eq. HCl in Diethyl Ether / Dioxane hcl->add_hcl precipitate Stir 30-60 min (Precipitation) add_hcl->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Anhydrous Diethyl Ether filtration->wash dry Dry Under Vacuum wash->dry product Final Product: HCl Salt (Crystalline Solid) dry->product

Caption: Workflow for the conversion of the free base to its HCl salt.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][10]

  • Reagent Handling:

    • 2-Amino-2-(pyridin-4-yl)acetonitrile and related aminopyridines can be harmful if swallowed, inhaled, or in contact with skin.[10][11][12] Avoid creating dust.

    • Hydrochloric acid solutions are corrosive and can cause severe burns. Handle with extreme care.

    • Organic solvents like diethyl ether and methanol are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Final Product

To confirm the successful formation and purity of the 2-Amino-2-(pyridin-4-yl)acetonitrile dihydrochloride, the following analytical techniques are recommended:

  • ¹H NMR (in D₂O or DMSO-d₆): Expect a downfield shift of the protons adjacent to the nitrogen atoms due to protonation. The integration should be consistent with the structure.

  • FTIR: Look for the appearance of broad N-H stretching bands for the ammonium and pyridinium ions, typically in the 2400-3200 cm⁻¹ region.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

  • Elemental Analysis: To confirm the C, H, N, and Cl composition of the dihydrochloride salt.

Troubleshooting

  • Problem: No precipitate forms.

    • Possible Cause: The solution may be too dilute, or the starting material is impure.

    • Solution: Concentrate the solution by carefully removing some solvent under reduced pressure. Alternatively, add a non-polar co-solvent like diethyl ether to induce precipitation.

  • Problem: Product is oily or sticky.

    • Possible Cause: Incomplete drying or presence of impurities.

    • Solution: Triturate the oil with anhydrous diethyl ether. This involves repeatedly suspending the material in the solvent and removing the solvent to encourage solidification. Ensure thorough drying under high vacuum.

  • Problem: Low yield.

    • Possible Cause: The product may have some solubility in the reaction mixture.

    • Solution: Ensure the mixture is thoroughly cooled before and during filtration. Minimize the amount of washing solvent used.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15180125, 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4112085, 2-(Pyridin-4-yl)acetonitrile. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 2-Amino-2-(pyridin-4-yl)acetonitrile vs. 3-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Rule

In the synthesis of pyridine-based


-aminonitriles—common intermediates for kinase inhibitors and cholinergic agonists—distinguishing between regioisomers is a critical quality control step.

The differentiation between 2-Amino-2-(pyridin-4-yl)acetonitrile (4-isomer) and 2-Amino-2-(pyridin-3-yl)acetonitrile (3-isomer) relies fundamentally on molecular symmetry .

  • The 4-Isomer possesses a

    
     rotation axis passing through the N1 and C4 atoms of the pyridine ring. This renders the protons at positions 2/6 equivalent and 3/5 equivalent, resulting in a simplified AA'BB'  (or AA'XX') splitting pattern.
    
  • The 3-Isomer lacks this symmetry. All four aromatic protons are chemically and magnetically distinct, resulting in a complex ABCD splitting pattern with four separate signals.

This guide provides the definitive spectroscopic fingerprints to validate your product identity.

Structural Analysis & NMR Expectations

Molecule A: 2-Amino-2-(pyridin-4-yl)acetonitrile
  • Symmetry: High (

    
     effective symmetry in the ring).
    
  • Spin System: AA'BB'.

  • Key Feature: Two distinct aromatic signal sets integrating to 2H each.

  • Electronic Effect: The nitrogen at position 1 exerts a strong electron-withdrawing effect (inductive and resonance) on positions 2 and 6 (ortho-like) and 4 (para-like).

Molecule B: 2-Amino-2-(pyridin-3-yl)acetonitrile[1][2][3][4][5][6][7]
  • Symmetry: None (

    
    ).
    
  • Spin System: ABCD.

  • Key Feature: Four distinct aromatic signals integrating to 1H each.[1]

  • Electronic Effect: The substituent is at the meta-position relative to the nitrogen. This isolates the H2 proton between the ring nitrogen and the substituent, creating a highly diagnostic singlet-like signal.

Comparative NMR Data Analysis

The following data assumes a standard solvent of DMSO-d6 or CDCl3 . Note that amino (


) protons are exchangeable and their chemical shift/integration varies with concentration and water content.
Table 1: Diagnostic Signal Comparison
Feature4-Pyridyl Isomer (Target A)3-Pyridyl Isomer (Target B)
Aromatic Integration 2 sets of 2H (2:2)4 sets of 1H (1:1:1:1)
H-2 / H-6

8.5 – 8.7 ppm
Doublet (d) or ddChemically Equivalent
Distinct Signals H-2:

8.7-8.9 (s/d)H-6:

8.5-8.7 (d/dd)
H-3 / H-5

7.4 – 7.6 ppm
Doublet (d) or ddChemically Equivalent
Distinct Signals H-4:

7.8-8.0 (d/dt)H-5:

7.3-7.5 (dd)
Coupling (

)

Hz (Ortho)

Hz;

Hz
Methine (

-CN)

4.9 – 5.2 ppm (Singlet)

4.8 – 5.1 ppm (Singlet)
Visual "Look" "Two tall doublets" (Roofing effect common)"Messy" 4-signal region with varying heights

Critical Insight: In the 3-isomer, the H-2 proton often appears as a sharp singlet (finely split doublet,


 Hz) significantly downfield. In the 4-isomer, no such "singlet" exists in the aromatic region.

Visualization of Logic Pathways

Diagram 1: Decision Tree for Isomer Identification

NMR_Identification Start Crude Product 1H NMR (Aromatic Region 7.0 - 9.0 ppm) Count Count Distinct Signal Sets Start->Count TwoSets Two Sets of Signals (Integrals: 2H, 2H) Count->TwoSets Symmetric FourSets Four Sets of Signals (Integrals: 1H, 1H, 1H, 1H) Count->FourSets Asymmetric CheckSplitting4 Check Splitting: Two Doublets (AA'BB') TwoSets->CheckSplitting4 CheckSplitting3 Check Splitting: Singlet (H2), Doublets, Triplet FourSets->CheckSplitting3 Result4 CONFIRMED: 4-Pyridyl Isomer (Symmetric) CheckSplitting4->Result4 Result3 CONFIRMED: 3-Pyridyl Isomer (Asymmetric) CheckSplitting3->Result3

Caption: Logical workflow for distinguishing pyridine regioisomers based on aromatic signal multiplicity and integration.

Experimental Protocol: Synthesis & Sample Prep

To generate the samples for this comparison, the Strecker Reaction is the industry standard. This protocol is self-validating: if the starting aldehyde is pure, the symmetry of the product must match the symmetry of the aldehyde.

A. Synthesis (Modified Strecker)

Objective: Synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile.

  • Reagents:

    • Pyridine-4-carboxaldehyde (1.0 eq)

    • Ammonium Chloride (1.1 eq)

    • Sodium Cyanide (1.1 eq) or TMSCN (safer alternative)

    • Solvent: Methanol (7M ammonia in MeOH is often used).

  • Procedure:

    • Dissolve pyridine-4-carboxaldehyde in methanolic ammonia at 0°C.

    • Add TMSCN dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc. Wash with saturated

      
      . Dry organic layer over 
      
      
      
      .[2][3]
    • Purification: Recrystallization from Ethanol/Ether is preferred over column chromatography due to the polarity and stability of the free amine.

B. NMR Sample Preparation

Trustworthiness Check: Amino-nitriles can degrade (retro-Strecker) in wet acidic solvents.

  • Solvent Choice: DMSO-d6 is recommended. It stabilizes the exchangeable

    
     protons, often allowing them to be visualized as a broad singlet around 2.5–3.5 ppm. 
    
    
    
    is acceptable but may lead to broader aromatic signals if the sample aggregates.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition:

    • Scans: 16 (minimum).

    • Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

Troubleshooting & Validation

Issue: The aromatic region looks like a "blob" or broad hump.

  • Cause: Paramagnetic impurities (from metal catalysts) or dynamic exchange of the amine protons affecting the ring via H-bonding.

  • Solution: Perform a D2O Shake . Add 1-2 drops of

    
     to the NMR tube and shake.
    
    • Result: The

      
       peak will disappear (exchange). The aromatic signals often sharpen significantly as H-bonding networks are disrupted.
      

Issue: Distinguishing the Methine (


-CN) from solvent peaks.
  • Validation: Run an HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • The methine proton will correlate to a carbon signal around 45–55 ppm .

    • Solvent peaks (MeOH/Water) will not show correlations in the same region.

Diagram 2: Coupling Network (3-Isomer)

Caption: Visualization of the 3-isomer coupling network. Note the isolation of H-2, which leads to its diagnostic singlet appearance.

References

  • BenchChem. "Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)." BenchChem Protocols. Accessed October 2023. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard text for AA'BB' vs ABCD splitting patterns).

  • Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature."[5] Organic-Chemistry.org. Link

  • PubChem. "2-Amino-2-(pyridin-3-yl)acetonitrile Compound Summary." National Library of Medicine. Link

  • Castellano, S., Sun, C., & Kostelnik, R. "Analysis of the NMR Spectrum of Pyridine." Journal of Chemical Physics. (Foundational data on pyridine coupling constants). Link

Sources

Comparative Analysis of Nitrile (C≡N) Identification in 4-Pyridyl Acetonitrile Derivatives: IR Methodologies and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In drug development, 4-pyridyl acetonitriles are critical intermediates (e.g., for antihistamine or anti-arrhythmic scaffolds). However, identifying the nitrile (C≡N) stretch in these molecules is notoriously deceptive. Unlike aliphatic nitriles which display a sharp, distinct band at ~2250 cm⁻¹, 4-pyridyl derivatives often exhibit a weak, broadened, or seemingly absent nitrile peak .

This phenomenon is driven by the electron-withdrawing nature of the pyridine ring, which reduces the change in dipole moment (


) during the C≡N stretch, rendering it less IR active. Furthermore, the "active methylene" bridge (

) is highly susceptible to deprotonation and tautomerism, which can chemically alter the nitrile group during standard sample preparation.

This guide objectively compares three detection methodologies—Transmission FTIR (KBr) , ATR-FTIR , and Raman Spectroscopy —to establish a robust protocol for positive identification.

Spectroscopic Profile: The 4-Pyridyl Acetonitrile Signature

Before selecting a method, one must understand the target spectral features and the electronic influences that shift them.

The Theoretical Baseline
Functional GroupModeExpected Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
Nitrile (C≡N) Stretching (

)
2240 – 2260 Weak / VariableVery Strong
Pyridine Ring Ring Breathing1590 – 1610MediumMedium
Pyridine Ring Deformation~1415StrongWeak
Methylene (-CH₂-) Scissoring1420 – 1430MediumWeak
The "Active Methylene" Trap

The methylene protons in 4-pyridyl acetonitrile are acidic (


 approx. 17-19 in DMSO, but lower in solid-state interactions). In the presence of moisture or basic matrices (like some KBr grades), the molecule can undergo:
  • Hydrolysis: Conversion to amide (Peak shifts to ~1680 cm⁻¹ C=O).

  • Tautomerism/Ionization: Formation of a ketenimine-like anion, shifting the band to ~2000–2100 cm⁻¹ or broadening it into the baseline.

Methodology Comparison

Method A: Transmission FTIR (KBr Pellet)

The Traditional Standard

Mechanism: The sample is dispersed in a potassium bromide (KBr) matrix and pressed into a transparent pellet.

  • Pros: Highest sensitivity for weak peaks. The path length is effectively longer than ATR, maximizing the signal of the weak C≡N dipole.

  • Cons: High Risk of Artifacts. KBr is hygroscopic. Absorbed water can catalyze the hydrolysis of the nitrile to an amide during the pressing process (pressure + heat).

  • Verdict: Use only if ATR fails, and strictly use spectroscopic grade, oven-dried KBr.

Method B: ATR-FTIR (Attenuated Total Reflectance)

The Modern Workhorse

Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates only ~0.5–2 µm.

  • Pros: Non-destructive, zero sample preparation, no moisture exposure. Preserves the chemical integrity of the "active methylene."

  • Cons: Lower Sensitivity. Because the nitrile stretch in 4-pyridyl systems has a weak dipole change, it may be indistinguishable from baseline noise in dilute samples or impure crudes.

  • Verdict: The primary screening tool. If the peak is visible here, it is the most reliable representation of the bulk material.

Method C: Raman Spectroscopy

The Validation Standard

Mechanism: Measures inelastic scattering based on polarizability changes rather than dipole changes.

  • Pros: The "Nitrile Super-Detector." The C≡N bond has a massive change in polarizability during stretching.[1] Even if the IR peak is invisible, the Raman peak will be the dominant feature in the spectrum.

  • Cons: Fluorescence interference if the sample is impure or colored.

  • Verdict: Essential for confirmation if IR is ambiguous.

Decision Logic & Workflow

The following diagram illustrates the validated decision pathway for analyzing 4-pyridyl acetonitriles, integrating the choice of technique with chemical troubleshooting.

G Start Start: 4-Pyridyl Acetonitrile Sample ATR Step 1: Run ATR-FTIR (Diamond Crystal) Start->ATR CheckPeak Is Peak at 2240-2260 cm⁻¹ Visible? ATR->CheckPeak Pass Positive ID: Confirm with Pyridine bands (1600/1415 cm⁻¹) CheckPeak->Pass Yes WeakPeak Peak is Weak/Absent CheckPeak->WeakPeak No RamanDecision Is Raman Available? WeakPeak->RamanDecision RunRaman Step 2A: Run Raman (1064 nm or 785 nm laser) RamanDecision->RunRaman Yes KBrDecision Step 2B: Run KBr Pellet (Strictly Dry Conditions) RamanDecision->KBrDecision No RamanResult Strong Peak at ~2250 cm⁻¹? RunRaman->RamanResult RamanResult->Pass Yes CheckHydrolysis Check for Amide: Strong bands at 1680 & 3400 cm⁻¹? RamanResult->CheckHydrolysis No KBrDecision->CheckHydrolysis Hydrolysis Conclusion: Sample Hydrolyzed (Amide Formation) CheckHydrolysis->Hydrolysis Yes SaltCheck Check Salt Formation: Is it an HCl Salt? CheckHydrolysis->SaltCheck No SaltCheck->Hydrolysis No (Unknown Degradation) Shifted Conclusion: Salt Form Peak may shift +10-20 cm⁻¹ or broaden SaltCheck->Shifted Yes

Figure 1: Strategic workflow for identifying elusive nitrile peaks in heterocyclic environments.

Experimental Protocol: The "Dry-KBr" Method

If ATR sensitivity is insufficient and Raman is unavailable, you must use Transmission IR. However, you must modify the standard protocol to prevent the "Active Methylene" degradation.

Reagents & Equipment
  • Matrix: Spectroscopic Grade KBr (stored in desiccator).

  • Standard: Polystyrene film (for calibration).[2]

  • Hardware: Hydraulic Press, Vacuum Pump.

Step-by-Step Procedure
  • Pre-drying: Place 200 mg of KBr powder in an oven at 110°C for at least 2 hours prior to use. Rationale: Removes adsorbed water that catalyzes hydrolysis.

  • Rapid Mixing: In a mortar, mix 1-2 mg of 4-pyridyl acetonitrile with 100 mg of warm KBr. Grind quickly (max 30 seconds). Rationale: Minimizes exposure to atmospheric moisture.

  • Vacuum Pressing: Assemble the die. Connect a vacuum pump to the die assembly and evacuate for 2 minutes before applying pressure.

  • Acquisition: Press at 8-10 tons for 1 minute. Immediately scan the spectrum (32 scans, 4 cm⁻¹ resolution).

Self-Validation Check:

  • Look at the 3300–3500 cm⁻¹ region. If you see a broad "hump," your KBr was wet. The nitrile peak intensity is likely compromised.[1]

  • Look at 1680 cm⁻¹. If a new peak appears here, your sample has hydrolyzed to the amide during pressing.

Data Interpretation: Electronic Effects on Peak Position

The environment of the pyridine ring alters the nitrile frequency.[3] Use this table to deduce the state of your sample.

Sample StatePeak Position (cm⁻¹)Mechanism
Free Base (Neutral) 2245 – 2255Standard conjugation with pyridine ring.
HCl Salt (Cation) 2250 – 2265Protonation of Py-N increases electron withdrawal, slightly stiffening the C≡N bond (inductive effect).
Metal Complex 2260 – 2280Coordination of Py-N to metal (e.g., Zn, Cu) acts as a strong Lewis acid, shifting frequency higher (blue shift).
Enolate/Anion 2000 – 2150 (Broad)Deprotonation of

. Formation of ketenimine character (

).
Amide (Hydrolyzed) Absent C≡N bond broken. Replaced by C=O (~1680) and N-H (~3400).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR theory and nitrile dipole effects).
  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for Pyridine ring breathing modes and nitrile shifts).[3]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Detailed comparison of Raman vs IR selection rules for nitriles).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(pyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-Amino-2-(pyridin-4-yl)acetonitrile

The presence of the aminopyridine structure suggests potential toxicity. For instance, 2-aminopyridine is classified as toxic if swallowed or in contact with skin, and causes skin and eye irritation. Similarly, GHS classifications for the related compound 2-(pyridin-4-yl)acetonitrile indicate it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. The dihydrochloride salt of the isomer, 2-amino-2-(pyridin-3-yl)acetonitrile, is also classified as harmful and an irritant.

Inferred Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This table is an inferred classification based on available data for similar compounds and should be treated as a guideline. A formal risk assessment should be conducted by a qualified safety professional.

Chemical Reactivity and Potential for Hazardous Decomposition

The α-aminonitrile functional group is known to be unstable under certain conditions. Understanding these degradation pathways is crucial for safe disposal.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-amino-2-(pyridin-4-yl)acetamide and subsequently 2-amino-2-(pyridin-4-yl)acetic acid. While this may seem like a detoxification pathway, the intermediates and final products must also be treated as chemical waste.

  • Oxidative Degradation: The amino group and the pyridine ring are potential sites for oxidation. Contact with strong oxidizing agents should be avoided to prevent uncontrolled reactions.

  • Thermal Decomposition: When heated to decomposition, nitriles and pyridine-containing compounds can release toxic fumes, including hydrogen cyanide and oxides of nitrogen. Therefore, incineration should only be performed in a licensed hazardous waste facility equipped to handle such emissions.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the proper disposal of 2-amino-2-(pyridin-4-yl)acetonitrile, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Identification and Characterization

Due to its inferred hazardous properties, all waste containing 2-amino-2-(pyridin-4-yl)acetonitrile, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Waste Stream: Designate a specific hazardous waste container for 2-amino-2-(pyridin-4-yl)acetonitrile and materials contaminated with it.

  • Container Type: Use a chemically resistant, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) or glass container is recommended.

  • Incompatible Wastes: Do not mix 2-amino-2-(pyridin-4-yl)acetonitrile waste with the following:

    • Strong acids

    • Strong bases

    • Strong oxidizing agents

    • Other reactive chemicals

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-2-(pyridin-4-yl)acetonitrile"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The hazard pictograms corresponding to the inferred hazards (e.g., skull and crossbones, exclamation mark)

Step 4: On-site Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.

Step 5: Final Disposal

  • Do not attempt to dispose of 2-amino-2-(pyridin-4-yl)acetonitrile down the drain or in the regular trash.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal personnel with all available information regarding the waste, including its inferred hazards.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. For larger spills, respiratory protection may be necessary.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-2-(pyridin-4-yl)acetonitrile.

DisposalWorkflow Disposal Decision Workflow for 2-Amino-2-(pyridin-4-yl)acetonitrile start Waste Generation (Pure compound, solutions, contaminated materials) is_hazardous Is the waste hazardous? start->is_hazardous classify_waste Classify as Hazardous Waste is_hazardous->classify_waste Yes yes_hazardous YES (Inferred from structural analogs) segregate Segregate from incompatible materials (acids, bases, oxidizers) classify_waste->segregate containerize Place in a labeled, sealed, and chemically resistant container segregate->containerize label_container Label Container: 'Hazardous Waste' Chemical Name Hazards Date containerize->label_container store Store in a designated satellite accumulation area with secondary containment label_container->store dispose Arrange for pickup by EHS or licensed hazardous waste contractor store->dispose

Caption: Disposal Decision Workflow

References

  • PubChem. 2-(Pyridin-4-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

  • Chem Service. SAFETY DATA SHEET. [Link]

  • ABclonal. SAFETY DATA SHEET. [Link]

  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. [Link]

  • Carl ROTH.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.